molecular formula C5H10N2O2S2 B13013816 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea

1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea

Cat. No.: B13013816
M. Wt: 194.3 g/mol
InChI Key: HYJVQAKWIRJBIF-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido substituent and a thiourea moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea typically involves the reaction of 3-methylthiourea with a thietane derivative. One common method includes the oxidation of a thietane precursor to introduce the dioxido groups, followed by the reaction with 3-methylthiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thioureas .

Scientific Research Applications

1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea exerts its effects involves interactions with specific molecular targets. The dioxido groups and thiourea moiety can interact with enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
  • 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
  • 1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide

Uniqueness

1-(1,1-Dioxidothietan-3-yl)-3-methylthiourea is unique due to its specific combination of a thietane ring with dioxido substituents and a thiourea moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C5H10N2O2S2

Molecular Weight

194.3 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)-3-methylthiourea

InChI

InChI=1S/C5H10N2O2S2/c1-6-5(10)7-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H2,6,7,10)

InChI Key

HYJVQAKWIRJBIF-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1CS(=O)(=O)C1

Origin of Product

United States

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